An In-depth Technical Guide to 1-BOC-7-methoxyindole-2-boronic acid: A Cornerstone Building Block for Modern Drug Discovery
An In-depth Technical Guide to 1-BOC-7-methoxyindole-2-boronic acid: A Cornerstone Building Block for Modern Drug Discovery
Abstract: 1-(tert-Butoxycarbonyl)-7-methoxyindole-2-boronic acid has emerged as a pivotal heterocyclic building block for researchers, particularly those in the fields of medicinal chemistry and drug development. Its unique structural combination of a protected indole core, a methoxy substituent, and a versatile boronic acid moiety makes it an invaluable synthon for accessing complex molecular architectures. This guide provides an in-depth technical overview of its chemical properties, a validated synthetic approach, and a detailed exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind experimental choices and providing robust protocols, this document serves as a practical resource for scientists aiming to leverage this reagent's full potential.
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its ability to participate in hydrogen bonding and π-stacking interactions allows it to bind effectively to a wide range of biological targets. The strategic functionalization of the indole ring is therefore a primary objective in the design of novel therapeutics. 1-BOC-7-methoxyindole-2-boronic acid is a sophisticated reagent designed for this purpose. The BOC (tert-butoxycarbonyl) group on the indole nitrogen serves as a robust protecting group, enhancing solubility in organic solvents and preventing unwanted side reactions, while the boronic acid at the 2-position provides a handle for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling.[1][2]
Physicochemical Properties and Structural Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. 1-BOC-7-methoxyindole-2-boronic acid is typically a solid at room temperature, and its key identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 913835-81-1 | [3][4] |
| Molecular Formula | C₁₄H₁₈BNO₅ | [3][5] |
| Molecular Weight | 291.11 g/mol | [3] |
| Canonical SMILES | COC1=CC=CC2=C1C(=C(N2C(=O)OC(C)(C)C)B(O)O) | [5] |
| InChI Key | JYRDIGLHLIDRNE-UHFFFAOYSA-N | [5] |
The structure incorporates an sp²-hybridized boron atom with a vacant p-orbital, which is key to its reactivity. Spectroscopic characterization is critical for confirming the identity and purity of the material.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the BOC group (a singlet around 1.6-1.7 ppm), the methoxy protons (a singlet around 3.9-4.0 ppm), distinct aromatic protons of the indole core, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will display signals for the carbonyl and quaternary carbons of the BOC group, the methoxy carbon, and the aromatic carbons of the indole ring. The carbon atom attached to the boron (C2) will typically appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight.[5][6]
Caption: Chemical structure of 1-BOC-7-methoxyindole-2-boronic acid.
Synthesis and Handling
Synthetic Pathway
The synthesis of 1-BOC-7-methoxyindole-2-boronic acid is a multi-step process that requires careful control of reaction conditions. A common and logical approach begins with commercially available 7-methoxyindole.
Caption: General synthetic workflow for the target compound.
Step 1: Protection of the Indole Nitrogen. The causality here is straightforward: the N-H proton of the indole is acidic and would interfere with the subsequent lithiation step. Protecting it with a BOC group is achieved by reacting 7-methoxyindole with di-tert-butyl dicarbonate ((BOC)₂O) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
Step 2: Regioselective Borylation. This is the critical C-H activation and functionalization step.
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Causality of Deprotonation: The C2 position of an N-protected indole is the most acidic proton on the ring system due to the inductive effect of the adjacent nitrogen atom. This makes it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition.
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Boron Introduction: The resulting lithiated intermediate is a potent nucleophile. It is quenched by adding a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃). The borate is an electrophile, and the nucleophilic C2-lithioindole attacks the boron center.
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Hydrolysis: The final step is a mild acidic workup (e.g., with aqueous HCl or NH₄Cl) which hydrolyzes the boronate ester intermediate to furnish the desired boronic acid.
Stability, Storage, and Handling
Boronic acids are known to have specific stability issues that must be managed to ensure reagent integrity.
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Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. This is often observed upon storage or during analysis (e.g., mass spectrometry). While this process is reversible in the presence of water, it can affect the stoichiometry of reactions if not accounted for.
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Oxidative Instability: While more stable than many organometallics, boronic acids can be susceptible to oxidation. It is best practice to store them under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
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Safety: Like many chemical reagents, 1-BOC-7-methoxyindole-2-boronic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl and heteroaryl structures.[7] This reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of coupling partners.
The Catalytic Cycle: A Mechanistic Rationale
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[8][9][10] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the electrophilic partner (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[8][11]
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Transmetalation: This is where the boronic acid enters the cycle. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species.[2] This species then transfers its organic group (the indole moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
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Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[9]
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling 1-BOC-7-methoxyindole-2-boronic acid with a generic aryl bromide.
Objective: To synthesize 2-Aryl-1-BOC-7-methoxyindole.
Materials:
-
1-BOC-7-methoxyindole-2-boronic acid (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 1-BOC-7-methoxyindole-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inerting the Atmosphere (Causality): The Pd(0) catalyst is sensitive to oxygen. Therefore, the vessel must be sealed, and the atmosphere exchanged with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times. This prevents catalyst degradation and ensures high catalytic turnover.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the solvents, 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio. The water is crucial as it helps to dissolve the inorganic base and facilitates the transmetalation step.[11]
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Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
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Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and base. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-1-BOC-7-methoxyindole product.
Conclusion: A Gateway to Chemical Innovation
1-BOC-7-methoxyindole-2-boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, anchored in the robust and predictable Suzuki-Miyaura coupling, allows scientists to rapidly generate libraries of novel indole-containing compounds for biological screening.[12] The strategic placement of the BOC protecting group and the methoxy substituent provides additional levers for tuning the steric and electronic properties of the final molecules. By understanding the fundamental principles of its synthesis, handling, and reactivity, researchers can confidently and efficiently translate complex molecular designs into tangible substances with the potential for significant scientific impact.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
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ResearchGate. ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. Available from: [Link]
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Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available from: [Link]
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NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
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Splendid Lab. 1-BOC-7-methoxyindole-2-boronic acid. CRO SPLENDID LAB. Available from: [Link]
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P&S Chemicals. Product information, 7-Methoxy-1H-indole-2-boronic acid. P&S Chemicals. Available from: [Link]
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PubChemLite. 7-methoxy-1h-indole-2-boronic acid, n-boc protected (C14H18BNO5). PubChemLite. Available from: [Link]
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Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available from: [Link]
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PubChemLite. 1-boc-5-methoxyindole-2-boronic acid (C14H18BNO5). PubChemLite. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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ResearchGate. Synthesis of a paramagnetic boronic acid as a useful synthetic building block and carbohydrate affinity spin probe. ResearchGate. Available from: [Link]
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ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. Available from: [Link]
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Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]
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Thomas, J. M., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]
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